molecular formula C8H4F3NO B3056648 5-Hydroxy-2-(trifluoromethyl)benzonitrile CAS No. 731002-49-6

5-Hydroxy-2-(trifluoromethyl)benzonitrile

Cat. No.: B3056648
CAS No.: 731002-49-6
M. Wt: 187.12
InChI Key: SEJXZAMRJHXMIT-UHFFFAOYSA-N
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Description

Significance of Fluorinated Benzonitrile (B105546) Scaffolds in Modern Organic Synthesis

Fluorinated benzonitrile scaffolds are crucial intermediates in modern organic synthesis, valued for their synthetic versatility. nbinno.com Benzonitriles are found in many natural products and pharmaceuticals, and the nitrile group can be readily converted into other functional groups. acs.org The incorporation of fluorine into the benzonitrile structure often leads to enhanced pharmacokinetic and physicochemical properties, such as improved metabolic stability and increased membrane permeation. acs.org This makes fluorinated benzonitriles highly sought-after building blocks for the synthesis of complex molecules in sectors like pharmaceuticals, agrochemicals, and materials science. nbinno.comchemimpex.com The unique reactivity conferred by the fluorine and nitrile groups allows for targeted molecular modifications, making these scaffolds essential for drug discovery programs and the development of advanced materials. nbinno.com

Strategic Importance of the Trifluoromethyl Group in Modulating Molecular Properties for Research Applications

The trifluoromethyl (-CF3) group is a privileged structural motif in the design of biologically active molecules and advanced materials. bohrium.com Its incorporation into a molecular scaffold is a key strategy in medicinal chemistry to fine-tune physicochemical properties. mdpi.com The -CF3 group is known for its strong electron-withdrawing nature and high lipophilicity, which can significantly influence a molecule's stability, solubility, and ability to cross biological membranes. wikipedia.orghovione.com

One of the primary advantages of the trifluoromethyl group is its contribution to metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group resistant to metabolic oxidation, which can increase the half-life of a drug candidate. mdpi.com Furthermore, it is often used as a bioisostere for a methyl or chloro group to adjust the steric and electronic properties of a lead compound. wikipedia.org The presence of the trifluoromethyl group can enhance binding affinity to biological targets through improved hydrogen bonding and electrostatic interactions. mdpi.com This strategic use of the -CF3 group is evident in a number of FDA-approved drugs for a wide range of diseases. mdpi.com

Positional Isomerism and its Implications for Investigating Benzonitrile Derivatives in Academic Contexts

Positional isomerism, which describes compounds with the same molecular formula but different arrangements of substituent groups on a core structure, is of critical importance in the study of benzonitrile derivatives. The specific placement of functional groups, such as the hydroxyl and trifluoromethyl groups on the benzonitrile ring, can lead to significant differences in the physical, chemical, and biological properties of the isomers.

For example, studies on different positional isomers of fluorinated and substituted benzonitriles have shown that the location of the substituent affects properties like ionization energy and molecular geometry. rsc.orgmdpi.com The electronic effects (resonance and induction) and steric interactions between adjacent groups can vary dramatically between ortho, meta, and para isomers. rsc.orgyork.ac.uk These differences have profound implications in academic research, particularly in fields like drug design and materials science, where precise control over molecular properties is essential. Investigating a series of positional isomers allows researchers to conduct structure-activity relationship (SAR) studies, systematically mapping how the substituent position impacts a molecule's function and efficacy. The differentiation between these isomers is typically achieved through analytical techniques such as IR and NMR spectroscopy. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H4F3NO/c9-8(10,11)7-2-1-6(13)3-5(7)4-12/h1-3,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJXZAMRJHXMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701271182
Record name 5-Hydroxy-2-(trifluoromethyl)benzonitrile
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Molecular Weight

187.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731002-49-6
Record name 5-Hydroxy-2-(trifluoromethyl)benzonitrile
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Record name 5-Hydroxy-2-(trifluoromethyl)benzonitrile
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Record name 5-hydroxy-2-(trifluoromethyl)benzonitrile
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Synthetic Methodologies for 5 Hydroxy 2 Trifluoromethyl Benzonitrile and Its Analogues

Precursor Synthesis Strategies for Establishing the Benzonitrile (B105546) Core

The construction of the core benzonitrile structure requires careful planning for the introduction of the trifluoromethyl and cyano groups.

The synthesis of trifluoromethylated aromatic compounds is a critical first step. One common precursor is 4-chloro-2-(trifluoromethyl)aniline, which can be synthesized from 4-chlorotoluene. The process involves nitration, reduction of the nitro group to an amine, and then trifluoromethylation. Another key intermediate is 3-amino-4-chlorobenzotrifluoride (B91045).

A significant advancement in this area involves the trifluoromethylation of aryl halides using Ruppert's reagent (TMSCF3) or other similar reagents, often catalyzed by copper or palladium complexes. For instance, the trifluoromethylation of 1,4-dibromo-2-nitrobenzene (B110544) can yield 4-bromo-1-nitro-2-(trifluoromethyl)benzene, a versatile precursor. This intermediate can then undergo further transformations to introduce the cyano and hydroxyl functionalities.

PrecursorSynthetic MethodKey Reagents
4-chloro-2-(trifluoromethyl)anilineNitration, Reduction, TrifluoromethylationNitrating agents, Reducing agents, Trifluoromethylating agents
3-amino-4-chlorobenzotrifluorideNot detailed in provided sourcesNot detailed in provided sources
4-bromo-1-nitro-2-(trifluoromethyl)benzeneTrifluoromethylation of 1,4-dibromo-2-nitrobenzeneRuppert's reagent (TMSCF3), Copper or Palladium catalysts

The introduction of the nitrile group is typically achieved through a Sandmeyer reaction or a palladium-catalyzed cyanation. In the Sandmeyer reaction, an amino group on the aromatic ring is diazotized with nitrous acid, and the resulting diazonium salt is then treated with a cyanide salt, such as copper(I) cyanide, to yield the benzonitrile. For example, 3-amino-4-chlorobenzotrifluoride can be converted to 4-chloro-2-(trifluoromethyl)benzonitrile (B1586403) via this method.

Palladium-catalyzed cyanation offers an alternative and often more efficient route. This method involves the reaction of an aryl halide or triflate with a cyanide source, such as zinc cyanide or potassium cyanide, in the presence of a palladium catalyst and a suitable ligand. This approach is particularly useful for substrates that may be sensitive to the conditions of the Sandmeyer reaction.

Selective Functionalization and Hydroxylation Strategies at the 5-Position of the Benzonitrile Ring

Once the 2-(trifluoromethyl)benzonitrile (B1294956) core is established, the next critical step is the selective introduction of a hydroxyl group at the 5-position. A common strategy involves the nitration of 4-chloro-2-(trifluoromethyl)benzonitrile to introduce a nitro group at the 5-position, yielding 4-chloro-5-nitro-2-(trifluoromethyl)benzonitrile. This nitro group can then be reduced to an amino group, which is subsequently converted to a hydroxyl group via a diazotization-hydrolysis sequence.

Another approach is the direct hydroxylation of a pre-functionalized benzonitrile. However, this method can be challenging due to the directing effects of the existing substituents and the potential for side reactions. Therefore, the multi-step sequence involving a nitro intermediate is often preferred for its selectivity and reliability.

Multi-Step Reaction Sequences in the Elaboration of 5-Hydroxy-2-(trifluoromethyl)benzonitrile

Preparation of a suitable precursor: Starting from a readily available material like 4-chlorotoluene, a series of reactions are performed to introduce the trifluoromethyl and amino groups, leading to a key intermediate such as 3-amino-4-chlorobenzotrifluoride.

Cyanation: The amino group is converted to a nitrile group via the Sandmeyer reaction to form 4-chloro-2-(trifluoromethyl)benzonitrile.

Nitration: The benzonitrile ring is nitrated to introduce a nitro group at the 5-position, yielding 4-chloro-5-nitro-2-(trifluoromethyl)benzonitrile.

Nucleophilic Aromatic Substitution: The chloro group is then displaced by a hydroxyl group through nucleophilic aromatic substitution with a hydroxide (B78521) source, such as sodium hydroxide, to give 5-hydroxy-4-nitro-2-(trifluoromethyl)benzonitrile.

Reduction of the Nitro Group: The nitro group is reduced to an amino group.

Diazotization and Hydrolysis: The resulting amino group is diazotized and then hydrolyzed to afford the final product, this compound.

An alternative pathway involves the reaction of 4-fluoro-3-nitrobenzonitrile (B23716) with a trifluoromethyl source, followed by reduction of the nitro group and subsequent functionalization.

Catalytic Approaches and Optimized Reaction Conditions for Enhanced Synthesis

Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency, selectivity, and sustainability.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in the synthesis of benzonitriles. As mentioned earlier, the cyanation of aryl halides or triflates using a palladium catalyst is a powerful method for introducing the nitrile group. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and palladium(II) acetate (B1210297) [Pd(OAc)2], often used in conjunction with a phosphine (B1218219) ligand such as dppf (1,1'-bis(diphenylphosphino)ferrocene).

These catalytic systems offer several advantages over traditional methods, including milder reaction conditions, higher yields, and greater functional group tolerance. The optimization of reaction conditions, such as the choice of catalyst, ligand, solvent, and temperature, is crucial for achieving the desired outcome with high efficiency.

CatalystLigandCyanide SourceTypical Substrate
Pd(PPh3)4PPh3Zn(CN)2Aryl bromide
Pd(OAc)2dppfKCNAryl chloride
Pd2(dba)3XantphosK4[Fe(CN)6]Aryl triflate

Base-Mediated Reactions in Phenolic Benzonitrile Formation

Base-mediated reactions are fundamental in the synthesis of phenolic benzonitriles, including this compound and its analogues. Bases play several critical roles, such as deprotonating phenolic hydroxyl groups to form more potent nucleophiles, facilitating nucleophilic aromatic substitution (SNAr), and enabling cross-coupling reactions.

One significant base-mediated strategy involves the nucleophilic aromatic substitution (SNAr) on electron-deficient fluoroarenes. For a molecule like this compound, a plausible precursor is a polyhalogenated arene where a fluorine or chlorine atom is substituted by a cyanide or hydroxyl group. The presence of the strongly electron-withdrawing trifluoromethyl (CF₃) group activates the benzene (B151609) ring towards nucleophilic attack. In such reactions, a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) is often used. nih.gov For instance, in the reaction of phenothiazine (B1677639) with octafluorotoluene, K₂CO₃ in DMF was effective in promoting the SNAr reaction to give a single regioisomer in high yield. nih.gov Similarly, the synthesis of functionalized 10-phenylphenothiazine derivatives from polyfluoroarenes proceeds efficiently under mild base conditions, where K₃PO₄ in acetonitrile (B52724) (MeCN) can be optimal. nih.gov The base facilitates the deprotonation of a nucleophile or assists in the elimination of the leaving group.

Another key method is the demethylation of alkoxy-benzonitriles to yield the corresponding hydroxybenzonitriles. This process can be mediated by alkali metal compounds. For example, 4-hydroxybenzonitriles can be prepared by demethylating 4-methoxybenzonitriles using lithium chloride (LiCl) in a high-boiling solvent like N-methylpyrrolidone (NMP) at temperatures exceeding 200°C. google.com

Furthermore, direct cyanation of phenols or their derivatives can be achieved using base-mediated or base-assisted catalytic systems. While direct cyanation of phenols can be challenging, derivatives such as aryl carbamates and aryl pivalates can undergo nickel-catalyzed cyanation. acs.org These reactions often employ a base in conjunction with a nickel catalyst and a diphosphine ligand. The selection of the base can also be critical for achieving chemoselectivity in cross-coupling reactions involving phenols. acs.org For example, in nickel-catalyzed C-O bond formation, the choice between sodium acetate (NaOAc) and 4-dimethylaminopyridine (B28879) (DMAP) can completely switch the reaction pathway. acs.org

The following table summarizes various base-mediated reactions relevant to the formation of phenolic benzonitriles.

Reaction TypeSubstrate ExampleBase/Catalyst SystemProduct TypeYieldReference
SNArOctafluorotoluene & PhenothiazineK₂CO₃ in DMF10-(perfluoro-p-tolyl)-10H-phenothiazine96% nih.gov
SNArPentafluorobenzonitrile & PhenothiazineK₃PO₄ in MeCN4-(10H-phenothiazin-10-yl)-2,3,5,6-tetrafluorobenzonitrile81% nih.gov
Demethylation4-MethoxybenzonitrileLiCl in NMP4-Hydroxybenzonitrile97% google.com
DeoxycyanationAryl CarbamateNi(cod)₂/dcype, K₃PO₄Aryl Nitrile~80% acs.org

Regiochemical Control and Stereoselectivity Considerations in Benzonitrile Synthesis

The synthesis of substituted benzonitriles like this compound requires precise control over the placement of functional groups on the aromatic ring (regiochemistry) and, for chiral analogues, control over the spatial arrangement of atoms (stereoselectivity).

Regiochemical Control

Regioselectivity in the synthesis of aromatic compounds is primarily governed by the electronic properties of the substituents already present on the ring, which direct the position of subsequent modifications, particularly in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com

Directing Group Effects: The substituents on the target molecule, hydroxyl (-OH), trifluoromethyl (-CF₃), and cyano (-CN), have distinct directing effects.

The hydroxyl group is a strongly activating ortho-, para- director due to its ability to donate electron density through resonance. masterorganicchemistry.com

The trifluoromethyl group is a strongly deactivating meta- director due to its powerful electron-withdrawing inductive effect. imperial.ac.uk

The cyano group is also a deactivating meta- director. masterorganicchemistry.com

Synthesizing a molecule with a 1,2,5-substitution pattern like this compound using traditional EAS methods is challenging due to these conflicting directing effects. Therefore, synthetic strategies often rely on methods where regiocontrol is not determined by EAS rules, such as:

Nucleophilic Aromatic Substitution (SNAr): In SNAr, the regiochemical outcome is dictated by the positions of electron-withdrawing groups that stabilize the negative charge in the Meisenheimer intermediate. nih.govresearchgate.net For a precursor containing a -CF₃ group, nucleophilic attack is favored at the para position. This principle allows for the regioselective introduction of nucleophiles like cyanide or hydroxide onto a pre-functionalized ring. nih.gov

Directed ortho-Metalation (DoM): A directing group can coordinate to an organolithium reagent, leading to deprotonation at an adjacent ortho position, which can then be functionalized.

Sandmeyer Reaction: This reaction converts an aryl amine, via a diazonium salt, into a benzonitrile with the cyano group positioned exactly where the amine was. This is a powerful tool for controlling regiochemistry.

Stereoselectivity Considerations

While this compound is an achiral molecule, the synthesis of related chiral benzonitrile analogues has become an area of significant interest, particularly the construction of atropisomers (axially chiral molecules). nih.gov

A prominent method for the atroposelective synthesis of axially chiral benzonitriles involves N-heterocyclic carbene (NHC) organocatalysis. nih.govresearchgate.netcolab.ws This strategy often employs a dynamic kinetic resolution (DKR) process, starting from a racemic mixture of 2-arylbenzaldehydes. nih.gov The reaction with a sulfonamide, catalyzed by a chiral NHC in the presence of a base, leads to the formation of the axially chiral benzonitrile with high enantioselectivity. nih.gov DFT calculations have suggested that the loss of the sulfinate group is the rate- and stereo-determining step, where the axial chirality is controlled during bond dissociation before the nitrile group is fully formed. nih.govcolab.ws

The choice of base, such as diethylamine (B46881) (NH(C₂H₅)₂), has been shown to be crucial for achieving both high yield and excellent enantiomeric ratios (er). nih.gov This methodology has been successfully applied to a wide range of substrates, demonstrating its robustness. nih.govacs.org

Another example of stereocontrol involves radical-promoted reactions where steric hindrance plays a key role. In a diastereoselective annulation reaction to form dihydrobenzo[k]phenanthridinones, the presence of a CF₃ group was found to exert a strong steric influence, resulting in exclusive diastereoselectivity. acs.org

The table below highlights key findings in the stereoselective synthesis of benzonitrile derivatives.

MethodSubstrate TypeCatalyst/ReagentKey FeatureProductEnantiomeric Ratio (er) / Diastereomeric Ratio (dr)Reference
NHC CatalysisRacemic 2-arylbenzaldehydesChiral NHC, NH(C₂H₅)₂Dynamic Kinetic ResolutionAxially Chiral BenzonitrilesUp to 98:2 nih.gov
NHC CatalysisProchiral dicarbaldehydesChiral NHCDesymmetrization/DKRC-O Axially Chiral BenzonitrilesUp to >99:1 acs.org
Radical AnnulationCF₃-alkenyl quinolonesDi-tert-butyl peroxide (DTBP)CF₃-induced steric controlDihydrobenzo[k]phenanthridinonesExclusive diastereoselectivity acs.org

Chemical Transformations and Reactivity of 5 Hydroxy 2 Trifluoromethyl Benzonitrile

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional group that can undergo reactions typical of phenols, including modifications that target the oxygen atom and oxidative pathways that involve the aromatic ring.

The hydroxyl group of 5-Hydroxy-2-(trifluoromethyl)benzonitrile can be readily converted into ethers and esters through various synthetic methods.

Etherification: Phenolic etherification, commonly achieved through the Williamson ether synthesis, involves the reaction of the corresponding phenoxide ion with an alkyl halide. The hydroxyl group of the starting phenol (B47542) is first deprotonated with a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the more nucleophilic phenoxide, which then displaces the halide from the alkylating agent.

Esterification: Unlike alcohols, phenols react very slowly with carboxylic acids. libretexts.org Therefore, esterification is more efficiently carried out using more reactive carboxylic acid derivatives such as acid anhydrides or acyl chlorides. libretexts.org For instance, reaction with acetic anhydride (B1165640) in the presence of a catalyst can yield the corresponding acetate (B1210297) ester. google.comquora.com The reaction can be accelerated by first converting the phenol to its more reactive phenoxide form by treatment with a base like sodium hydroxide. libretexts.org

The following table summarizes typical conditions for these transformations on analogous phenol compounds.

Table 1: Representative Etherification and Esterification Reactions of Phenols

Transformation Reagents Product Type Reference
Etherification 1. NaOH (or K₂CO₃) 2. Alkyl Halide (e.g., CH₃I) Phenolic Ether N/A
Esterification Acetic Anhydride ((CH₃CO)₂O) Phenyl Acetate libretexts.orggoogle.comquora.com
Esterification Acyl Chloride (e.g., CH₃COCl) Phenyl Acetate libretexts.org

Phenols are susceptible to oxidation, and the presence of the electron-donating hydroxyl group makes the aromatic ring reactive towards oxidizing agents. jove.com The oxidation of phenols can lead to the formation of quinones. jove.comlibretexts.org Specifically, phenols with an unsubstituted para-position can be oxidized to p-quinones. libretexts.org The oxidation of hydroquinones (1,4-dihydroxybenzenes) to quinones is a facile process, and various oxidizing agents can be employed. libretexts.org

While the specific oxidation products of this compound are not detailed in the provided search results, the general pathway for phenol oxidation suggests the potential formation of quinone-like structures under appropriate conditions. The reaction typically involves the loss of two electrons and two protons to form the dicarbonyl compound. jove.com

Table 2: Common Oxidizing Agents for Phenols

Oxidizing Agent Product Type Reference
Chromic Acid (via Na₂Cr₂O₇/H₂SO₄) p-Benzoquinone libretexts.orglibretexts.org
o-Iodoxybenzoic Acid (IBX) o-Quinones nih.gov
Fremy's Salt ((KSO₃)₂NO) Quinones libretexts.org

Reactions of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can be transformed into other nitrogen-containing moieties or hydrolyzed to carboxylic acids.

The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents or catalytic hydrogenation.

Hydride Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. jove.commasterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by a second hydride addition. masterorganicchemistry.comchemistrysteps.com An aqueous workup then protonates the resulting dianion to yield the primary amine. jove.comchemistrysteps.com

Catalytic Hydrogenation: This is a widely used industrial method for the synthesis of primary amines from nitriles. bme.hu The reaction is typically carried out using hydrogen gas (H₂) over a heterogeneous transition metal catalyst, such as nickel, palladium, or platinum. bme.hursc.orgrsc.org This method is often preferred for its cost-effectiveness and greener reaction conditions. rsc.orgrsc.org A variety of aromatic nitriles, including those with electron-withdrawing groups, are compatible with these catalytic systems. bme.hu

Table 3: Methods for the Reduction of Aromatic Nitriles

Method Reagents & Conditions Product Reference
Hydride Reduction 1. LiAlH₄ in ether 2. H₂O workup Primary Amine jove.commasterorganicchemistry.comchemistrysteps.com
Catalytic Hydrogenation H₂, Ni/NiO@C catalyst, 120 °C, 10 bar Primary Amine rsc.orgchemrxiv.org

The hydrolysis of nitriles provides a synthetic route to amides and carboxylic acids. The reaction can proceed under either acidic or basic conditions, typically requiring heat. youtube.com

Acid-Catalyzed Hydrolysis: In the presence of a strong aqueous acid (e.g., HCl, H₂SO₄) and heat, the nitrile is first protonated, which increases the electrophilicity of the nitrile carbon. youtube.comyoutube.com A subsequent nucleophilic attack by water leads to the formation of an amide intermediate. chemistrysteps.com Under forcing conditions, the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. youtube.com

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH solution), a hydroxide ion acts as the nucleophile, attacking the nitrile carbon. chemistrysteps.compearson.com This also proceeds through an amide intermediate. youtube.com The final product is the salt of the carboxylic acid (a carboxylate) and ammonia (B1221849). pearson.com Subsequent acidification is required to obtain the free carboxylic acid. Electron-withdrawing groups on the aromatic ring, such as the trifluoromethyl group, tend to accelerate base-catalyzed hydrolysis by making the nitrile carbon more susceptible to nucleophilic attack. numberanalytics.com

Table 4: Conditions for Nitrile Hydrolysis

Condition Reagents Intermediate Product Final Product Reference
Acidic Aqueous Acid (e.g., H₃O⁺), Heat Amide Carboxylic Acid youtube.comchemistrysteps.com

Reactivity of the Trifluoromethyl Group and its Influence on the Aromatic System

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its influence on the reactivity of the aromatic ring is profound and primarily stems from a strong inductive effect.

This strong electron withdrawal has two major consequences for the reactivity of the aromatic system:

Deactivation of the Ring: By reducing the electron density, the -CF₃ group makes the aromatic ring less nucleophilic and therefore less reactive towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). minia.edu.egvaia.com Groups that decrease the rate of EAS are known as deactivating groups.

Meta-Directing Influence: During electrophilic attack, the intermediate carbocation (arenium ion) is destabilized by the electron-withdrawing -CF₃ group. This destabilization is most pronounced when the positive charge is located on the carbon atoms ortho or para to the -CF₃ group. The intermediate formed by attack at the meta position is less destabilized, and therefore, the meta-substituted product is favored. vaia.comvaia.com

Table of Compounds Mentioned

Compound Name
This compound
Acetic acid
Acetic anhydride
Acetyl chloride
Ammonium chloride
Ammonium formate
Benzoyl chloride
Carbon dioxide
Hydrogen
Hydrogen chloride
Hydrochloric acid
Lithium aluminum hydride
Phenyl acetate
Phenyl benzoate
Potassium carbonate
Sodium hydroxide
Sulfuric acid

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides and other activated aromatic systems. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. youtube.comyoutube.comnih.gov The rate of SNAr reactions is highly dependent on the electronic nature of the substituents on the aromatic ring.

Strong electron-withdrawing groups (EWGs) are essential for activating the ring towards nucleophilic attack. youtube.com These groups stabilize the negative charge of the Meisenheimer complex through resonance or induction. In this compound, both the trifluoromethyl group (-CF3) and the cyano group (-CN) are potent electron-withdrawing groups. Their presence, particularly ortho and para to a potential leaving group, would render the aromatic ring susceptible to nucleophilic attack.

While this compound itself does not possess a typical leaving group like a halogen, its reactivity in SNAr can be inferred from related compounds. For instance, in octafluorotoluene, a nucleophile preferentially displaces the fluorine atom at the para-position relative to the strongly electron-withdrawing trifluoromethyl group. mdpi.com This regioselectivity is dictated by the ability of the -CF3 group to stabilize the anionic intermediate.

In a hypothetical scenario where a leaving group (e.g., a halogen) is present on the this compound scaffold, the positions ortho and para to the -CF3 and -CN groups would be the most activated sites for nucleophilic substitution. The hydroxyl group, being an electron-donating group by resonance, would generally disfavor this type of reaction.

SubstituentElectronic EffectInfluence on SNArStabilization of Meisenheimer Complex
-CF3 (Trifluoromethyl)Strongly Electron-Withdrawing (Inductive)ActivatingHigh
-CN (Cyano)Strongly Electron-Withdrawing (Resonance and Inductive)ActivatingHigh
-OH (Hydroxyl)Electron-Donating (Resonance)DeactivatingLow

Electron-Withdrawing Effects on Aromatic Electrophilic Substitution

Aromatic electrophilic substitution (AES) involves the attack of an electrophile on the electron-rich benzene ring. The substituents already present on the ring determine both the rate of the reaction and the orientation of the incoming electrophile. uci.edu The substituents in this compound present competing directing effects.

The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director. unizin.orgmasterorganicchemistry.com It donates electron density to the ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the reaction, particularly when the attack occurs at the ortho and para positions.

Conversely, the trifluoromethyl (-CF3) and cyano (-CN) groups are strong deactivating groups and meta-directors. youtube.comlibretexts.org They withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. This deactivation is a result of both inductive and resonance effects. The electron withdrawal destabilizes the arenium ion, especially when the positive charge is located on the carbon atom bearing the substituent (which occurs in ortho and para attack).

In this compound, the directing effects are as follows:

-OH group (at C5): Directs ortho to itself (C4, C6) and para (C2 - already substituted).

-CF3 group (at C2): Directs meta to itself (C4, C6).

-CN group (at C1): Directs meta to itself (C3, C5 - already substituted).

The powerful activating and ortho, para-directing influence of the hydroxyl group is expected to dominate over the deactivating and meta-directing effects of the -CF3 and -CN groups. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the hydroxyl group, which are C4 and C6. These positions are also conveniently meta to the trifluoromethyl group, thus avoiding the deactivating influence from that substituent to some extent.

Position on RingInfluence of -OH (at C5)Influence of -CF3 (at C2)Influence of -CN (at C1)Predicted Reactivity for AES
C3MetaOrthoMetaLow
C4OrthoMetaParaHigh
C6OrthoMetaOrthoHigh

Derivatization of the Benzonitrile (B105546) Ring System

The functional groups of this compound, namely the hydroxyl and cyano groups, are amenable to various chemical transformations, allowing for the synthesis of a wide range of derivatives.

The phenolic hydroxyl group can undergo several common reactions. One such reaction is etherification . For example, alkylation of the hydroxyl group can be achieved by reacting the compound with an alkyl halide in the presence of a base, such as potassium carbonate. This reaction would yield the corresponding alkoxy derivative. The synthesis of hydroxytyrosyl alkyl ethers from hydroxytyrosol (B1673988) serves as a good precedent for this type of transformation. nih.govmdpi.com

The benzonitrile group also offers multiple avenues for derivatization. The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. Alternatively, it can be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride. These transformations convert the nitrile into other valuable functional groups, opening up further possibilities for derivatization. The cyano group's polarity also makes it susceptible to nucleophilic addition reactions. ontosight.ai

Furthermore, radical-promoted reactions involving the trifluoromethyl group and the aromatic system can lead to the formation of complex heterocyclic structures, as demonstrated in the synthesis of trifluoromethyl-functionalized dihydrobenzo[k]phenanthridinones. acs.org

Functional GroupType of ReactionReagentsProduct Functional Group
-OH (Hydroxyl)Etherification (Alkylation)Alkyl halide, Base (e.g., K2CO3)-OR (Ether)
-CN (Cyano)HydrolysisH3O+ or OH-, heat-COOH (Carboxylic Acid)
-CN (Cyano)ReductionLiAlH4, then H2O-CH2NH2 (Aminomethyl)

Strategic Derivatization and Analogues of 5 Hydroxy 2 Trifluoromethyl Benzonitrile for Academic Investigations

Design and Synthesis of Selective Androgen Receptor Modulator (SARM) Analogues Based on the 2-(Trifluoromethyl)benzonitrile (B1294956) Scaffold

The 2-(trifluoromethyl)benzonitrile framework is a foundational element in the development of nonsteroidal selective androgen receptor modulators (SARMs). These compounds are designed to interact with the androgen receptor (AR) to elicit tissue-selective anabolic effects, potentially offering therapeutic benefits with fewer side effects than traditional anabolic steroids.

Research into SARM development has shown that the introduction of pyrrolidine-based moieties to the benzonitrile (B105546) scaffold can lead to potent and selective AR agonists. Initial studies identified 4-(pyrrolidin-1-yl)benzonitrile (B86329) derivatives as SARMs with anabolic effects on muscle and the central nervous system, but with neutral effects on the prostate. Further modifications led to the development of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivatives, which exhibited strong AR binding affinity and improved metabolic stability.

Subsequent optimization focused on modifying the substituents of the 5-oxopyrrolidine ring to enhance AR agonistic activity. This led to the discovery of 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile, known as SARM 2f, as a clinical candidate. ossila.comnbinno.com This compound demonstrated an ideal SARM profile in preclinical assays, showing good pharmacokinetic properties and excellent nuclear selectivity. nbinno.com The co-crystal structure with the androgen receptor has also been determined, elucidating its binding mode. nbinno.com

Table 1: Pyrrolidine-Based SARM Analogues

Compound Name Modification Key Research Finding
4-(pyrrolidin-1-yl)benzonitrile derivative (1b) Pyrrolidine moiety Exhibited anabolic effects on muscle and CNS with prostate neutrality. nbinno.com
4-(5-oxopyrrolidine-1-yl)benzonitrile derivative (2a) 5-oxopyrrolidine moiety Showed strong AR binding affinity and improved metabolic stability over 1b. nbinno.com

In contrast to the development of AR agonists (SARMs), the 2-(trifluoromethyl)benzonitrile scaffold has also been derivatized to create potent androgen receptor antagonists. These compounds block the action of endogenous androgens and are investigated for dermatological conditions like androgenetic alopecia and excessive sebum production.

One such derivative, (1R,2S)-4-(2-cyano-cyclohexyl-oxy)-2-trifluoromethyl-benzonitrile, was synthesized and found to be a potent AR antagonist. In animal models, topical application of this compound demonstrated remarkable potency for stimulating hair growth and reducing sebum production. Another rationally designed analogue, 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile (PF-998425), also proved to be a potent and selective nonsteroidal AR antagonist. It was found to be active in vivo and is rapidly metabolized systemically, which could reduce the risk of systemic side effects.

Table 2: Cyclohexyl-Substituted Androgen Receptor Antagonists

Compound Name Modification Key Research Finding
(1R,2S)-4-(2-cyano-cyclohexyl-oxy)-2-trifluoromethyl-benzonitrile Cyano-cyclohexyl-oxy linker Potent AR antagonist; stimulated hair growth and reduced sebum in animal models.

Development of Antiandrogenic Agents Utilizing the Benzonitrile Framework

The benzonitrile framework is integral to the structure of many nonsteroidal antiandrogens. These agents are crucial in academic research and have therapeutic applications in androgen-dependent conditions. The development of compounds like PF-998425 for dermatological indications such as sebum control and androgenetic alopecia highlights the utility of this framework. The core structure allows for specific interactions within the androgen-binding pocket of the AR, while modifications to the rest of the molecule can fine-tune potency, selectivity, and pharmacokinetic properties. The goal of such derivatization is often to create topically active agents that are rapidly metabolized upon entering systemic circulation, thereby confining their antiandrogenic activity to the site of application and minimizing potential systemic side effects.

Synthesis of Derivatives for Antiproliferative Activity Studies in Research Models

The trifluoromethylbenzonitrile structure is a scaffold of interest in the design of potential antiproliferative agents for cancer research. The inclusion of a trifluoromethyl group in a molecule is a known strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability and lipophilicity, which can improve bioavailability. nih.gov Halogen-containing groups, including trifluoromethyl moieties, are often incorporated into compounds to obtain new drug candidates with enhanced anticancer activity. nih.gov

While direct studies on 5-hydroxy-2-(trifluoromethyl)benzonitrile derivatives for antiproliferative activity are not extensively documented, the related compound 4-(trifluoromethyl)benzonitrile (B42179) is employed in research focused on cancer cell proliferation. nbinno.com Furthermore, various acrylonitrile (B1666552) derivatives have been synthesized and evaluated as tubulin inhibitors, demonstrating the potential of the nitrile group in anticancer agent design. nih.gov These findings suggest that the synthesis and evaluation of derivatives of this compound represent a logical avenue for academic investigation into novel antiproliferative agents.

Incorporation into Poly(ADP-ribose) Polymerase (PARP) Inhibitor Structural Scaffolds

In the field of oncology, PARP inhibitors have emerged as a significant class of targeted therapies. These inhibitors function by interfering with DNA repair mechanisms in cancer cells. The molecular scaffolds of most PARP inhibitors are designed to mimic the nicotinamide (B372718) moiety of the NAD+ substrate, fitting into the enzyme's catalytic pocket. mdpi.com

Academic investigations into novel PARP inhibitors involve the exploration of diverse heterocyclic scaffolds. Research has demonstrated that molecules containing a trifluoromethyl-substituted scaffold can act as PARP inhibitors. researchgate.net Although the this compound structure has not been prominently featured in reported PARP inhibitor scaffolds, its chemical features present an opportunity for academic exploration. The benzonitrile group could serve as a precursor or a bioisosteric replacement for the carboxamide groups commonly found in PARP inhibitors, while the trifluoromethyl group could enhance binding affinity or other pharmacological properties. Therefore, incorporating this scaffold into larger, more complex heterocyclic systems is a potential strategy for designing novel PARP inhibitors for academic study.

Generation of Optoelectronic Material Precursors through Structural Modification

The unique electronic characteristics of the this compound molecule make it an intriguing precursor for the development of novel optoelectronic materials. Benzonitrile derivatives are recognized as promising candidates for applications in materials science, photonics, and optoelectronics due to their inherent electronic and optical properties. researchgate.net The presence of both an electron-donating group (hydroxyl) and strong electron-withdrawing groups (nitrile and trifluoromethyl) on the aromatic ring creates a "push-pull" system. This configuration can lead to interesting photophysical properties, such as solvatochromism and large dipole moments, which are desirable for advanced materials.

Research has shown that carbazole-benzonitrile derivatives can serve as universal hosts for high-efficiency blue phosphorescent organic light-emitting diodes (OLEDs). rsc.org Furthermore, other fluorinated benzonitrile compounds have been investigated for their thermally activated delayed fluorescence (TADF) and mechanofluorochromic properties, highlighting their potential for use in OLEDs with tunable and stimuli-responsive emissions. rsc.org The structural modification of this compound, for instance by attaching donor moieties like carbazoles or phenoxazines, could generate novel materials with tailored optoelectronic properties for academic investigation and potential application in next-generation electronic devices. rsc.orgrsc.org

Applications in Advanced Chemical and Materials Science Research

Utilization as a Building Block in Complex Organic Molecule Synthesis

5-Hydroxy-2-(trifluoromethyl)benzonitrile serves as a versatile building block in the synthesis of more complex organic molecules, particularly those with potential applications in medicinal chemistry and materials science. The hydroxyl and nitrile groups can be readily modified, and the trifluoromethyl group often imparts desirable properties such as increased metabolic stability and lipophilicity in pharmaceutical compounds.

The strategic placement of the functional groups on the aromatic ring allows for regioselective reactions, enabling the construction of intricate molecular frameworks. For instance, related hydroxybenzonitrile derivatives are utilized in the synthesis of complex heterocyclic compounds and other elaborate structures. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the aromatic ring, facilitating certain types of reactions.

While specific, publicly documented examples of complex molecules synthesized directly from this compound are not extensively available, the known reactivity of its functional groups suggests its potential in creating a variety of structures. For example, the hydroxyl group can undergo etherification or esterification reactions, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings. A patent in a related field describes the use of 3-fluoro-5-hydroxybenzonitrile (B1321932) as a key intermediate in the preparation of complex indane derivatives that act as hypoxia-inducible factor-2α (HIF-2α) inhibitors, highlighting the role of substituted hydroxybenzonitriles in the synthesis of biologically active molecules. google.com

Contributions to Advanced Materials Science and Polymer Chemistry

In the realm of materials science, this compound holds potential as a monomer or a precursor for the synthesis of high-performance polymers. The nitrile group is a key functional group in the synthesis of certain heat-resistant polymers like polyimides and polyamides. The thermal stability and mechanical properties of such polymers can be tailored by the specific structure of the monomers used.

Phthalonitrile-based monomers, which contain two nitrile groups on a benzene (B151609) ring, are known to produce polymers with exceptional thermal and oxidative stability. researchgate.netrsc.org By analogy, it is plausible that benzonitrile (B105546) derivatives like this compound could be incorporated into polymer structures to impart specific properties. The trifluoromethyl group is known to enhance flame retardancy, chemical resistance, and thermal stability, while also lowering the dielectric constant of polymers, making them suitable for applications in microelectronics. The hydroxyl group offers a potential site for polymerization or for post-polymerization modification.

Although direct research on the use of this compound in polymer synthesis is not widely reported, the established principles of polymer chemistry suggest its promise in creating novel materials with advanced properties. For example, it could potentially be used to synthesize specialty polyamides or polyimides with enhanced thermal and chemical resistance. researchgate.net

Investigation as an Electrolyte Additive in Battery Technologies

A significant area of investigation for benzonitrile derivatives is their use as electrolyte additives in lithium-ion batteries to enhance performance and safety. The electrochemical stability of the electrolyte is crucial for the longevity and efficiency of these batteries, especially at high voltages. Benzonitrile compounds, including those with trifluoromethyl and hydroxyl substitutions, have been studied for their ability to form a stable protective layer on the cathode surface, known as the cathode electrolyte interphase (CEI). nyu.edunbinno.com

This protective film mitigates the decomposition of the electrolyte at high potentials, leading to improved cycle life and capacity retention. nbinno.com The trifluoromethyl group, being strongly electron-withdrawing, can increase the oxidative stability of the molecule. Research on related compounds like 3-Hydroxy-4-(trifluoromethyl)benzonitrile has shown that the hydroxyl group can facilitate the formation of a stable, low-impedance CEI layer. nbinno.com

Studies on various fluorinated benzonitrile additives have demonstrated that the position of the substituent on the benzene ring influences the effectiveness of the additive. nyu.edu While direct experimental data for this compound is limited in publicly available literature, the performance of analogous compounds provides strong indications of its potential benefits. The combination of a hydroxyl and a trifluoromethyl group is expected to contribute positively to the formation of a robust CEI, thereby enhancing battery performance.

Below is an interactive data table summarizing the reported effects of various benzonitrile-based electrolyte additives on the performance of lithium-ion batteries, which can be used to infer the potential impact of this compound.

Additive CompoundConcentrationKey FindingsReference
2-Trifluoromethyl benzonitrile (2-TB)0.5%Forms a dense and stable cathode electrolyte interface protective film, improving electrochemical performance. nyu.edu
3-Trifluoromethyl benzonitrile (3-TB)0.5%Improves the electrochemical performance of the electrolyte by forming a protective film on the cathode. nyu.edu
4-Trifluoromethyl benzonitrile (4-TB)0.5%Forms a 15.0-40.0 nm thick protective film after the first charge/discharge, leading to improved battery performance. nyu.edu
3-Hydroxy-4-(trifluoromethyl)benzonitrileNot specifiedPreferentially oxidizes at the cathode surface to form a stable, low-impedance protective film, enhancing stability and cycle life. nbinno.com

Mechanistic Insights and Structure Activity Relationship Sar Exploration of 5 Hydroxy 2 Trifluoromethyl Benzonitrile Derivatives

Molecular Interactions with Biological Targets: Androgen Receptor Binding Affinity and Selectivity

Derivatives of 5-hydroxy-2-(trifluoromethyl)benzonitrile have been extensively investigated as nonsteroidal ligands for the androgen receptor (AR), a key player in various physiological processes. The quest for selective androgen receptor modulators (SARMs) with improved therapeutic profiles over traditional anabolic steroids has driven much of this research. The binding affinity and selectivity of these compounds for the AR are critical determinants of their biological activity.

Structure-activity relationship (SAR) studies have revealed that modifications to the core benzonitrile (B105546) structure can significantly impact AR binding. For instance, the introduction of bulky side chains and heterocyclic ring systems can enhance binding affinity. Second-generation nonsteroidal AR agonists, designed to circumvent metabolic instability, have demonstrated high-affinity binding in a stereoselective manner, with Ki values ranging from approximately 4 to 130 nM. nih.gov

One notable derivative, 4-((2R,3R)-2-Ethyl-3-hydroxy-5-oxopyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile, known as SARM 2f, has emerged as a potent AR agonist. nih.gov The specific stereochemistry and the pyrrolidinone moiety are crucial for its high-affinity interaction with the ligand-binding domain of the AR. The trifluoromethyl group on the benzonitrile ring is a common feature in many high-affinity AR ligands, contributing to favorable hydrophobic interactions within the receptor's binding pocket. nih.gov

The table below summarizes the androgen receptor binding affinities for a selection of nonsteroidal AR ligands, including derivatives with structural similarities to this compound.

Compound Class/ExampleBinding Affinity (Ki)ReceptorSpecies
Second-Generation AR Agonists4 - 130 nMAndrogen ReceptorRat
SARM 2fNot specifiedAndrogen ReceptorNot specified
Metribolone (R1881)EC50 = 2.8 nMAndrogen ReceptorNot specified
Tetrahydrogestrinone (THG)EC50 = 1.86 nMAndrogen ReceptorNot specified

Exploration of Tissue-Selective Agonism/Antagonism in Research Models

A hallmark of SARMs is their ability to exhibit tissue-selective agonist or antagonist activity, promoting anabolic effects in muscle and bone while minimizing androgenic effects in tissues like the prostate. drugbank.comnih.gov This tissue-specific action is thought to arise from ligand-induced conformational changes in the AR, leading to differential recruitment of co-regulatory proteins in various cell types. oup.com

Preclinical studies in research models, such as castrated rats, have been instrumental in characterizing the tissue-selective profiles of this compound derivatives and related SARMs. For example, the SARM S-1, which shares the trifluoromethylphenyl core, demonstrated a significant anabolic effect on the levator ani muscle while having a much weaker androgenic effect on the prostate and seminal vesicles in castrated rats. nih.govnih.gov Similarly, SARM 2f has been shown to exhibit tissue selectivity in Hershberger assays. nih.gov

The differential activity of these compounds is highlighted in the table below, which summarizes the observed effects of selected SARMs in preclinical models.

CompoundModelAnabolic Tissue (e.g., Levator Ani Muscle)Androgenic Tissue (e.g., Prostate)
S-1Castrated RatsMaintained weight (74.3% of intact)Maintained weight (14.9% of intact)
S1 and S4Castrated RatsFull agonist activityPartial agonist activity
SARM 2fHershberger AssayAnabolic effects observedReduced androgenic effects

This table illustrates the tissue-selective effects of representative SARMs in preclinical research models.

Effects on Cellular Metabolic Pathways and Proliferation in Research Models

The influence of this compound derivatives extends to the modulation of cellular metabolic pathways and proliferation, particularly in the context of cancer research. The trifluoromethyl group is a key pharmacophore in many anticancer agents due to its ability to enhance metabolic stability and cellular uptake. nih.gov

Recent studies have explored the antiproliferative activity of novel heterocyclic compounds derived from a trifluoromethyl-containing scaffold. For instance, a series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives demonstrated significant cytotoxic effects against a panel of human cancer cell lines. nih.gov The most active compound in this series, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, exhibited potent antiproliferative activity. nih.gov

The table below presents the in vitro anticancer activity of selected 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, showcasing their effects on various cancer cell lines.

CompoundCell LineIC50 (µM)
3b A375 (Melanoma)20.5 ± 2.1
C32 (Amelanotic Melanoma)18.9 ± 1.5
DU145 (Prostate Cancer)25.4 ± 2.8
MCF-7/WT (Breast Cancer)22.7 ± 1.9
3c A375 (Melanoma)28.3 ± 2.5
C32 (Amelanotic Melanoma)25.1 ± 2.2
DU145 (Prostate Cancer)30.9 ± 3.1
MCF-7/WT (Breast Cancer)27.6 ± 2.4
3a A375 (Melanoma)35.7 ± 3.3
C32 (Amelanotic Melanoma)32.4 ± 2.9
DU145 (Prostate Cancer)40.1 ± 3.8
MCF-7/WT (Breast Cancer)36.8 ± 3.5

This table summarizes the concentration of the compound that reduces cell proliferation by 50% (IC50) as estimated by the MTT assay. nih.gov Data is presented as mean values (±SD) for n ≥ 3.

Rational Design Principles for Modulating Photophysical Properties in Advanced Materials

Beyond their biological applications, derivatives of 2-(trifluoromethyl)benzonitrile (B1294956) are of interest in the field of materials science, particularly for the development of advanced materials with tailored photophysical properties. The rational design of these molecules for applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors involves the strategic manipulation of their electronic structure. researchgate.netresearchgate.netnih.govnih.govmdpi.com

Key design principles for modulating the photophysical properties of benzonitrile derivatives include:

Donor-Acceptor Architecture: The creation of a 'push-pull' system by attaching electron-donating groups to the electron-withdrawing benzonitrile core can lead to intramolecular charge transfer (ICT) upon photoexcitation. This can result in large Stokes shifts and emission in the visible region of the spectrum.

Tuning Emission Wavelength: The nature of the donor and acceptor moieties, as well as the length and nature of the π-conjugated bridge connecting them, can be systematically varied to fine-tune the absorption and emission wavelengths.

Enhancing Quantum Yield: The incorporation of rigid structural elements can suppress non-radiative decay pathways, thereby increasing the fluorescence quantum yield. The presence of the trifluoromethyl group can also enhance solubility and thermal stability without significantly quenching fluorescence.

Solvatochromism: The sensitivity of the emission wavelength to the polarity of the solvent (solvatochromism) can be engineered by controlling the degree of charge separation in the excited state. This property is valuable for the development of fluorescent probes.

While specific data on the photophysical properties of this compound itself in advanced materials is limited, the principles derived from related benzonitrile and trifluoromethyl-containing compounds provide a clear roadmap for its potential development in this area.

In Vitro and In Vivo Pharmacokinetic Characterization in Research Animals (e.g., metabolic stability, biotransformation studies)

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. For derivatives of this compound, particularly those developed as SARMs, extensive in vitro and in vivo pharmacokinetic studies have been conducted in research animals to assess their absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.govqub.ac.ukqub.ac.uk

In vitro studies using liver microsomes and hepatocytes from various species, including rats and humans, are employed to evaluate metabolic stability and identify potential metabolic pathways. nih.govqub.ac.uk Common biotransformations observed for SARMs include hydroxylation, nitro-reduction, and conjugation with glucuronic acid or sulfate. nih.gov The metabolic stability of these compounds can vary significantly between species.

In vivo pharmacokinetic studies in research animals, such as rats, provide crucial information on parameters like systemic clearance (CL), volume of distribution (Vss), half-life (t1/2), and oral bioavailability. For example, the SARM S-1 exhibited dose-independent clearance in rats over a range of doses. nih.gov The prolonged half-life of some SARMs in rats may contribute to their enhanced pharmacological effects in vivo compared to their in vitro binding affinities might suggest. nih.gov

The table below provides a summary of key pharmacokinetic parameters for the SARM S-1 following intravenous administration in male Sprague-Dawley rats.

Dose (mg/kg)Systemic Clearance (CL) (ml/min/kg)
0.15.2
14.4
104.0
303.6

This table presents the systemic clearance of S-1 at different intravenous doses, demonstrating its linear pharmacokinetics within the pharmacological dose range. nih.gov

Advanced Characterization Techniques for 5 Hydroxy 2 Trifluoromethyl Benzonitrile and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 5-Hydroxy-2-(trifluoromethyl)benzonitrile and related molecules. Through ¹H, ¹³C, and ¹⁹F NMR, the precise connectivity and chemical environment of atoms within the molecule can be mapped out.

¹H NMR: The proton NMR spectrum provides information about the aromatic protons. For a compound like this compound, the aromatic region would display a specific splitting pattern corresponding to the three protons on the benzene (B151609) ring. The chemical shifts and coupling constants (J-values) are diagnostic for the substitution pattern. The hydroxyl proton typically appears as a broad singlet, the position of which can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. scielo.brchemicalbook.com The carbon attached to the electron-withdrawing trifluoromethyl group and the cyano group will be significantly deshielded, appearing at a downfield chemical shift. rsc.org Conversely, the carbon bonded to the electron-donating hydroxyl group will be shielded and appear more upfield. The quaternary carbons, including those bonded to the substituents, can also be identified.

¹⁹F NMR: Given the presence of the trifluoromethyl group, ¹⁹F NMR is a crucial technique. It typically shows a singlet for the -CF₃ group, and its chemical shift provides information about the electronic environment of the aromatic ring. rsc.org

Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

Table 1: Representative NMR Data for Substituted Benzonitrile (B105546) Derivatives

This table presents typical chemical shift ranges for protons and carbons in benzonitrile derivatives with similar functional groups. Actual values for this compound may vary.

NucleusFunctional Group EnvironmentTypical Chemical Shift (δ, ppm)
¹H Aromatic (Ar-H)6.8 - 8.0
Hydroxyl (Ar-OH)5.0 - 10.0 (broad)
¹³C Aromatic (Ar-C)110 - 140
C-OH150 - 160
C-CN115 - 120
C-CF₃120 - 130 (q, J ≈ 270 Hz)
CN~117
CF₃~123 (q, J ≈ 272 Hz)
¹⁹F Ar-CF₃-60 to -65

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. rsc.org

For this compound (C₈H₄F₃NO), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS, typically matching to within a few parts per million (ppm).

In addition to molecular formula confirmation, MS provides structural information through fragmentation analysis. Under electron ionization (EI) or other ionization methods, the molecule breaks apart into characteristic fragment ions. The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. Expected fragmentation pathways for this compound could include the loss of the cyano group (-CN), the trifluoromethyl group (-CF₃), or a neutral loss of carbon monoxide (CO) from the phenolic ring.

Table 2: Predicted Mass Spectrometry Data for this compound (C₈H₄F₃NO)

This table shows the calculated exact mass and potential major fragments.

SpeciesFormulaCalculated m/z
Molecular Ion [M]⁺C₈H₄F₃NO⁺189.0245
Fragment [M-HCN]⁺C₇H₃F₃O⁺162.0136
Fragment [M-CF₃]⁺C₇H₄NO⁺120.0293
Fragment [M-CO]⁺C₇H₄F₃N⁺161.0296

Chromatographic Methods (e.g., LC-HRMS, HPLC) for Purity Assessment and Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from starting materials, byproducts, and isomers. scispace.com

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for purity analysis. researchgate.netresearchgate.net A sample is dissolved in a suitable solvent and injected into the HPLC system. It passes through a column (commonly a reversed-phase C18 column) with a mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The components of the sample separate based on their differential partitioning between the stationary and mobile phases. A detector, such as a UV detector, records the signal as each component elutes from the column, generating a chromatogram. The purity is determined by the relative area of the main peak. researchgate.net

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This technique couples the separation power of HPLC with the detection capabilities of HRMS. As components elute from the HPLC column, they are introduced into the mass spectrometer. This allows for the confirmation of the molecular weight and formula of the main peak, as well as the identification of any impurities.

These methods are also crucial for the separation of isomers, which often have very similar physical properties but can be resolved on an appropriate chromatographic column due to subtle differences in their polarity and interaction with the stationary phase. nih.gov

X-ray Crystallography for Solid-State Structure Determination

For crystalline solids, single-crystal X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsion angles. nih.gov

For this compound, an X-ray crystal structure would confirm the planar geometry of the benzene ring and the relative positions of the substituents. Furthermore, it would provide invaluable insight into the intermolecular interactions that govern the crystal packing. These interactions could include hydrogen bonding between the hydroxyl group of one molecule and the cyano nitrogen or hydroxyl oxygen of a neighboring molecule. Weak interactions involving the fluorine atoms of the trifluoromethyl group, such as F···π or F···F contacts, may also play a role in the solid-state assembly. researchgate.net

Table 3: Representative Crystallographic Data for Aromatic Nitrile Derivatives

This table provides an example of the type of data obtained from an X-ray crystallography experiment.

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)6.0
c (Å)15.2
β (°)105
Volume (ų)740
Z (molecules/unit cell)4

Spectroscopic Methods for Investigating Electronic Properties and Interactions

Spectroscopic methods such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to probe the electronic properties of this compound.

UV-Vis Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Aromatic compounds like benzonitrile derivatives exhibit characteristic absorption bands corresponding to π → π* electronic transitions. sphinxsai.com The positions of the substituents on the benzene ring significantly influence the energy of these transitions and thus the absorption maximum (λ_max). The electron-donating hydroxyl group and the electron-withdrawing trifluoromethyl and cyano groups all affect the electronic structure and the resulting UV-Vis spectrum. ontosight.ai

Fluorescence Spectroscopy: Some aromatic molecules emit light (fluoresce) after absorbing UV radiation. Fluorescence spectroscopy can provide information about the excited state of the molecule. researchgate.net The emission spectrum, quantum yield, and fluorescence lifetime are sensitive to the molecular structure and the local environment, such as solvent polarity. acs.org For this compound, the presence of both donor (-OH) and acceptor (-CN, -CF₃) groups could lead to interesting photophysical properties, potentially including intramolecular charge transfer (ICT) characteristics. rsc.org

Table 4: Hypothetical Electronic Spectroscopy Data

This table illustrates the kind of data obtained from UV-Vis and fluorescence measurements in a specific solvent.

TechniqueParameterValue
UV-Visλ_max (nm)~285
Molar Absorptivity (ε, M⁻¹cm⁻¹)~15,000
FluorescenceExcitation λ_max (nm)~285
Emission λ_max (nm)~350

Emerging Research Avenues and Future Prospects

Development of Novel and Sustainable Synthetic Routes

The synthesis of aromatic nitriles has traditionally relied on methods like the Sandmeyer reaction, which involves the conversion of an aryl diazonium salt with copper(I) cyanide. numberanalytics.com While effective, this and other classical methods often involve toxic cyanating reagents, harsh reaction conditions, and the generation of significant waste, posing environmental and safety concerns. researchgate.net Future research is poised to develop more efficient and environmentally benign pathways to 5-Hydroxy-2-(trifluoromethyl)benzonitrile.

Emerging strategies in green chemistry offer promising alternatives. organic-chemistry.org Key areas of development include:

Electrocatalytic Synthesis: The direct electrosynthesis of nitriles from primary alcohols and ammonia (B1221849) using simple nickel catalysts presents a sustainable option that operates under mild, aqueous conditions, avoiding harsh oxidants. rsc.org

Ionic Liquid-Based Systems: Ionic liquids can serve multiple roles as a recyclable co-solvent, catalyst, and phase-separation agent, eliminating the need for metal salt catalysts and simplifying product purification. researchgate.netrsc.orgrsc.org This approach can lead to quantitative yields and applies to a wide range of aromatic nitriles. rsc.org

Transition-Metal-Free Catalysis: Research into protocols that avoid transition metals and toxic cyanide sources is a significant trend. researchgate.netorganic-chemistry.org This includes methods that utilize safer nitrogen sources, such as aqueous ammonia with molecular iodine as an oxidant or sodium nitrite (B80452) (NaNO₂). organic-chemistry.org

One-Pot Reactions: Converting precursor aldehydes or ketones directly to nitriles in a one-pot process reduces energy consumption, solvent waste, and reaction time by avoiding the isolation of intermediates. semanticscholar.org

AspectTraditional Synthetic Routes (e.g., Sandmeyer)Future Sustainable Routes
Cyanide SourceOften uses toxic metal cyanides (e.g., CuCN, KCN). numberanalytics.comresearchgate.netUtilizes safer, non-metallic nitrogen sources (e.g., ammonia, NaNO₂). organic-chemistry.org
CatalysisMay require stoichiometric metal reagents.Focuses on recyclable catalysts (ionic liquids) or catalyst-free systems. rsc.orgresearchgate.net
Solvents & ByproductsOften uses volatile organic solvents; can produce significant acid or metal waste. semanticscholar.orgEmploys green solvents like water or recyclable ionic liquids; water may be the only byproduct. organic-chemistry.orgrsc.org
Reaction ConditionsCan require harsh temperatures or acidic conditions. semanticscholar.orgAims for mild, ambient temperature and pressure conditions. rsc.org

Exploration of Undiscovered Biological Activities through High-Throughput Screening Methodologies

While the specific biological profile of this compound is not yet widely characterized, its structural motifs suggest potential therapeutic relevance. High-Throughput Screening (HTS) offers a powerful and accelerated pathway to uncover its bioactivities. scdiscoveries.combmglabtech.com HTS leverages automation and robotics to rapidly test vast libraries of small molecules against specific biological targets, making it a cornerstone of modern drug discovery. bmglabtech.comazolifesciences.comnews-medical.net

A future HTS campaign for this compound would involve several key stages:

Target Identification and Assay Development: The first step is to identify biological targets (e.g., enzymes, receptors) or cellular processes for screening. news-medical.net Assays would be developed and miniaturized to be compatible with automated systems, such as 384-well or 1536-well plates. nih.gov

Screening Execution: this compound would be included in a diverse chemical library and screened against the chosen targets. scdiscoveries.com This could involve target-based screening, which measures the compound's effect on a purified protein, or phenotypic screening, which assesses its effect on a biological process within a living cell or organism. nih.gov

Hit Identification and Validation: Compounds that produce a desired response in the primary screen are identified as "hits." azolifesciences.com These hits undergo rigorous validation through secondary assays and dose-response studies to confirm their activity and eliminate false positives. nih.gov

This systematic exploration could reveal previously unknown activities, such as enzyme inhibition, receptor antagonism, or antimicrobial effects, providing the starting point for new therapeutic development programs. bmglabtech.com

HTS StageObjective for this compoundMethodology
Assay DevelopmentCreate a robust, miniaturized assay to measure a specific biological activity.Develop biochemical (e.g., kinase inhibition) or cell-based (e.g., cytotoxicity, gene expression) assays. news-medical.netewadirect.com
Primary ScreenRapidly test the compound against a biological target to identify initial activity ("hit").Automated screening at a single concentration against the target using robotics and plate readers. bmglabtech.com
Hit ConfirmationConfirm the activity observed in the primary screen.Re-test the compound in the same assay to ensure the result is reproducible.
Dose-Response AnalysisDetermine the potency of the compound (e.g., IC₅₀ or EC₅₀).Test the compound across a range of concentrations to generate a dose-response curve.
Secondary/Orthogonal AssaysValidate the hit using different methods to rule out assay-specific artifacts. nih.govEmploy alternative detection technologies or related biological assays to confirm the mechanism of action.

Integration into Nanomaterials and Smart Systems

The unique functional groups of this compound make it an intriguing candidate for integration into advanced materials. The surface of nanomaterials can be modified by grafting chemical functional groups to achieve new properties and functions. mdpi.com The hydroxyl (-OH) and nitrile (-CN) groups on the molecule could serve as effective anchoring points for both covalent and non-covalent functionalization of various nanostructures, such as gold nanoparticles, carbon nanotubes, or quantum dots. mdpi.comnih.gov

Potential future applications in this domain include:

Components in Smart Sensors: The trifluoromethyl group significantly alters the electronic properties of the aromatic ring. mdpi.com This feature could be exploited in chemical sensors where the molecule is immobilized on a surface. Binding of an analyte to the hydroxyl group could induce a change in the electronic environment, detectable as an optical or electrical signal.

High-Performance Polymers: Aromatic compounds containing trifluoromethyl groups are known to enhance the thermal stability and dielectric properties of polymers, making them suitable for demanding applications such as in aerospace. researchgate.net Future research could explore the incorporation of this compound as a monomer or additive in the synthesis of high-performance polyimides or other polymers to create materials with tailored optical or physical properties.

Computational Chemistry Approaches for Predictive Modeling and Rational Design

Computational chemistry provides powerful tools to predict molecular properties and guide experimental research, thereby saving time and resources. nih.gov For this compound, these in silico methods can offer profound insights into its behavior and potential applications, forming a basis for rational design.

Key computational approaches that represent a promising future avenue include:

Density Functional Theory (DFT): DFT calculations can be used to determine the molecule's optimized geometry, electronic structure, and reactive sites. plos.org By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's electron-donating and -accepting abilities, which are crucial for understanding its reactivity. plos.org The Molecular Electrostatic Potential (MEP) map can further identify regions susceptible to electrophilic and nucleophilic attack.

Molecular Docking: This technique simulates the binding of a small molecule to the active site of a macromolecular target, such as a protein or enzyme. spast.org By performing molecular docking studies, researchers can screen this compound against libraries of known protein structures to predict its potential biological targets and binding affinity, guiding subsequent experimental validation. nih.govspast.org

ADME Prediction: Absorption, Distribution, Metabolism, and Excretion (ADME) properties are critical for the development of any potential therapeutic agent. Computational models can predict these pharmacokinetic properties, helping to identify potential liabilities early in the discovery process and guiding the design of derivatives with improved drug-like characteristics. nih.gov

Computational MethodPredicted PropertySignificance for this compound
Density Functional Theory (DFT)Electronic structure (HOMO/LUMO), geometry, vibrational frequencies, MEP. plos.orgPredicts chemical reactivity, stability, and sites for potential interactions or further functionalization.
Molecular DockingBinding affinity and mode of interaction with biological targets (e.g., proteins). spast.orgHelps to identify potential biological functions and provides a basis for mechanism-of-action studies.
Molecular Dynamics (MD) SimulationDynamic behavior and stability of the molecule-protein complex over time. nih.govAssesses the stability of predicted binding modes from docking and provides a more realistic view of the interaction.
ADME ModelingPharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion). nih.govGuides the rational design of analogs with improved potential for in vivo efficacy and bioavailability.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Hydroxy-2-(trifluoromethyl)benzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.